molecular formula C7H15NO2 B13174559 3-(Aminomethyl)-2-hydroxy-3-methylpentanal

3-(Aminomethyl)-2-hydroxy-3-methylpentanal

Cat. No.: B13174559
M. Wt: 145.20 g/mol
InChI Key: FTEUVRLXAQOAQP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-hydroxy-3-methylpentanal is an organic compound with a unique structure that includes an aminomethyl group, a hydroxyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxy-3-methylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid.

    Reduction: 3-(Aminomethyl)-2-hydroxy-3-methylpentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)-2-hydroxy-3-methylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxy-3-methylpentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl and aldehyde groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.

    3-(Aminomethyl)-2-hydroxy-3-methylpentanol: This compound has a primary alcohol group instead of an aldehyde group.

Uniqueness

3-(Aminomethyl)-2-hydroxy-3-methylpentanal is unique due to the presence of both an aminomethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(aminomethyl)-2-hydroxy-3-methylpentanal

InChI

InChI=1S/C7H15NO2/c1-3-7(2,5-8)6(10)4-9/h4,6,10H,3,5,8H2,1-2H3

InChI Key

FTEUVRLXAQOAQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C=O)O

Origin of Product

United States

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